molecular formula C7H14ClN B2645476 2-Bicyclo[2.2.0]hexanylmethanamine;hydrochloride CAS No. 2413903-67-8

2-Bicyclo[2.2.0]hexanylmethanamine;hydrochloride

Cat. No. B2645476
CAS RN: 2413903-67-8
M. Wt: 147.65
InChI Key: GKALFHIRGUXFCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.2.0]hexene (BCH) is a multimodal mechanophore that leverages its structural simplicity and relatively low molecular symmetry to demonstrate the idea of force-governed chemoselectivity .


Synthesis Analysis

The design of BCH involves changing the attachment points of pendant polymer chains, which results in the specific activation of different C–C bonds in BCH via sonication by externally applied force .


Molecular Structure Analysis

The equilibrium structure of BCH and its two stable dimers were determined using RHF, B3LYP, and PBE0/6-311G** quantum chemical methods .


Chemical Reactions Analysis

Each mode of activation in BCH results in a unique reaction, entailing retro-[2+2] cycloreversion, 1,3-allylic migration, and 4π-electrocyclic ring-opening reactions .


Physical And Chemical Properties Analysis

The changes of substitution have minimal impact on the potential energy surface of parent BCH .

Scientific Research Applications

Synthesis and Chemical Properties

The preparation of 2-azabicyclo-[2.1.1]hexane hydrochloride demonstrates an effective batchwise, multigram synthesis. The key step involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide, forming the [2.1.1]-bicyclic ring system. This process delivered a significant quantity of the material, indicating its scalability for research and industrial applications (Liao et al., 2016).

Antidepressant Biochemical Profile

A novel bicyclic compound, Wy-45,030, has been identified to exhibit a neurochemical profile predictive of antidepressant activity. This compound, which is an ethyl cyclohexanol derivative, inhibits rat brain imipramine receptor binding and synaptosomal monoamine uptake without inhibiting monoamine oxidase. Unlike tricyclic antidepressants, it does not exhibit antimuscarinic effects or significant affinity for various brain receptors, indicating a unique pathway for antidepressant efficacy devoid of common side effects (Muth et al., 1986).

Environmental Fate and Toxicity

Hexachlorocyclohexane isomers, including lindane, are extensively discussed in terms of their environmental fates and toxicities. These compounds, with their high volatility, have been found globally, even in pristine locations like the Arctic. The differential metabolism and persistence of various isomers underscore the importance of understanding the environmental impact of such chemicals. This review focuses on the selective degradation of α-HCH enantiomers in environmental matrices, highlighting the necessity for future research in this area (Willett et al., 1998).

Cyclopropanation and Bicyclic Syntheses

Intramolecular cyclopropanation of epichlorohydrin-derived unsaturated chlorohydrins has been developed as a method to achieve concise, stereoselective syntheses of bicyclo[3.1.0]hexan-2-ols and a bicyclo[4.1.0]heptan-2-ol. This process involves regioselective ring-opening of epichlorohydrin with allylic and homoallylic Grignard reagents, followed by lithium 2,2,6,6-tetramethylpiperidide-induced intramolecular cyclopropanation. The resulting unsaturated chlorohydrins provide a pathway for the synthesis of complex bicyclic structures (Hodgson et al., 2005).

Mechanism of Action

The mechanochemical bond-specific activation in BCH is a result of selective and effective coupling of force to the targeted C–C bonds in each mode .

Future Directions

The use of BCH as a multimodal mechanophore opens up new possibilities for exploring force-governed chemoselectivity .

properties

IUPAC Name

2-bicyclo[2.2.0]hexanylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-4-6-3-5-1-2-7(5)6;/h5-7H,1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRLKCHWDINANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CC2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.